REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:13]([NH:14][C:15]2[CH:20]=[CH:19][C:18]([Br:21])=[CH:17][C:16]=2[Cl:22])=[C:12]([F:23])[C:8]2[N:9]=[CH:10][NH:11][C:7]=2[CH:6]=1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[Br:21][C:18]1[CH:19]=[CH:20][C:15]([NH:14][C:13]2[C:5]([CH2:3][OH:2])=[CH:6][C:7]3[NH:11][CH:10]=[N:9][C:8]=3[C:12]=2[F:23])=[C:16]([Cl:22])[CH:17]=1 |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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1.06 g
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Type
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reactant
|
Smiles
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COC(=O)C1=CC2=C(N=CN2)C(=C1NC1=C(C=C(C=C1)Br)Cl)F
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Name
|
|
Quantity
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8.03 mL
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Type
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reactant
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Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
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|
Quantity
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25 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
After stirring for 10 minutes at −78° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture is warmed to 0° C.
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Type
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STIRRING
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Details
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The reaction mixture is stirred for 5 minutes at 0° C.
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Duration
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5 min
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Type
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TEMPERATURE
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Details
|
cooled again to −78° C
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Type
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CUSTOM
|
Details
|
The reaction mixture is quenched with MeOH
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Type
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ADDITION
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Details
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diluted with Rochelle's salt
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Type
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TEMPERATURE
|
Details
|
warmed to room temperature
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Type
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STIRRING
|
Details
|
stirred for 1 hour
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Duration
|
1 h
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Type
|
ADDITION
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Details
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The reaction mixture is then poured into a separatory funnel
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Type
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ADDITION
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Details
|
diluted with ethyl acetate
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Type
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CUSTOM
|
Details
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the layers separated
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Type
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EXTRACTION
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Details
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The aqueous phase is extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined ethyl acetate layers are dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)NC=1C(=CC2=C(N=CN2)C1F)CO)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.98 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |